

# An In-depth Technical Guide on N-Nitrosodipropylamine (NDPA)

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## Compound of Interest

Compound Name: *N-Propylnitrous hydrazide*

Cat. No.: *B15452791*

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A Note on the Nomenclature: The compound "**N-Propylnitrous hydrazide**" as specified in the topic request is not a clearly defined chemical entity with an established CAS number or significant presence in scientific literature. Therefore, this guide will focus on a closely related and well-documented compound, N-Nitrosodipropylamine (NDPA), to fulfill the core requirements of providing an in-depth technical resource for researchers, scientists, and drug development professionals. NDPA shares structural similarities and toxicological relevance with the general class of nitrosamines.

## Chemical Identity and Properties

N-Nitrosodipropylamine (NDPA) is a yellow, oily liquid at room temperature.<sup>[1]</sup> It belongs to the class of N-nitrosamines, a group of compounds characterized by the nitroso group (-N=O) bonded to an amine. These compounds are of significant interest to the scientific community due to their carcinogenic properties.<sup>[1][2]</sup>

Table 1: Chemical Identifiers for N-Nitrosodipropylamine

Identifier	Value
CAS Number	621-64-7[3]
IUPAC Name	N,N-dipropylnitrous amide[3]
Molecular Formula	C6H14N2O[3]
Molecular Weight	130.19 g/mol [1]
Synonyms	NDPA, Di-n-propylnitrosamine, N-nitrosodi-n-propylamine, DPNA[4]

Table 2: Physicochemical Properties of N-Nitrosodipropylamine

Property	Value
Physical State	Clear to pale yellow liquid[1][4]
Boiling Point	206°C[5]
Density	1.013 g/mL at 25°C[5]
Solubility	Soluble in Chloroform, Ethyl Acetate, Methanol[5]
Stability	Stable at room temperature in neutral or alkaline aqueous solutions in the dark; light-sensitive[1]

## Synthesis and Formation

N-nitrosamines like NDPA are typically formed by the reaction of a secondary amine (dipropylamine in this case) with a nitrosating agent, such as nitrous acid (HNO<sub>2</sub>), which can be formed from nitrites under acidic conditions.[6] This reaction is a significant concern in various contexts, including industrial processes, food preservation, and even endogenously in the human stomach.

A general experimental protocol for the synthesis of NDPA is not readily available in public literature due to its hazardous nature. However, the formation of NDPA has been studied extensively in the context of water treatment, particularly during chloramination. Laboratory

studies have shown that NDPA can be formed from nitrogenous precursors like dipropylamine and certain pesticides in water when treated with chloramine.[7]

## Experimental Protocols for Analysis

The detection and quantification of NDPA, especially at trace levels in various matrices, are crucial for safety and regulatory purposes. High-sensitivity analytical methods are required due to the low permissible limits of nitrosamine impurities.[6]

### Sample Preparation: Liquid Extraction for Processed Meats

This method is suitable for the extraction of volatile N-nitrosamines from processed meat products.[8]

- Homogenize a 10 g sample of the meat product.
- Add 20 mL of dichloromethane to the homogenized sample.
- Shake vigorously for 10 minutes.
- Centrifuge at 4000 rpm for 5 minutes.
- Collect the organic (lower) layer.
- Perform a clean-up step by washing the extract with 10 mL of a phosphate buffer solution (pH 7.0).
- The resulting organic layer is then ready for analysis.[8]

### Sample Preparation: Direct Liquid Extraction for Atmospheric Particulates

This method is designed for the analysis of N-nitrosamines in atmospheric PM2.5 samples.[9]

- Collect PM2.5 samples on a suitable filter.
- Cut the filter into small pieces and place them in a vial.

- Add a known volume of a suitable organic solvent (e.g., dichloromethane).
- Perform ultrasonication for a specified period (e.g., 30 minutes) to extract the analytes.
- Filter the extract to remove particulate matter.
- The filtrate can be directly analyzed or concentrated if necessary.[9]

## Analytical Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile nitrosamines like NDPA.

- Gas Chromatography (GC):
  - Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
  - Carrier Gas: Helium at a constant flow rate.
  - Injection Mode: Splitless injection is often used for trace analysis.
  - Temperature Program: An optimized temperature gradient is used to separate the target analytes.
- Mass Spectrometry (MS):
  - Ionization: Chemical Ionization (CI) with methanol as the reagent gas or Electron Ionization (EI).[8]
  - Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[6]

## Biological Activity and Signaling Pathways

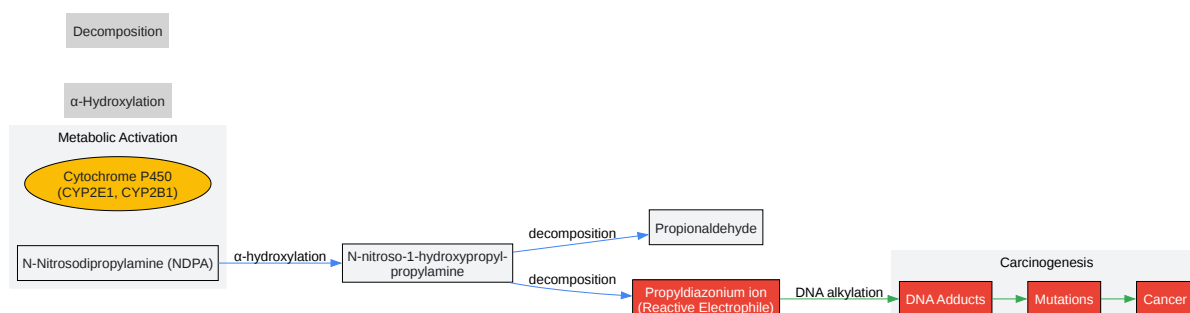
N-nitrosamines are potent carcinogens that require metabolic activation to exert their toxic effects.[2] The primary target organ for NDPA-induced carcinogenicity is the liver, though tumors in other organs have also been observed.[10][11]

## Metabolic Activation Pathway

The metabolic activation of NDPA is primarily carried out by cytochrome P450 enzymes (CYPs), particularly CYP2E1 and CYP2B1, in the liver.<sup>[2]</sup> The process involves the following key steps:

- **α-Hydroxylation:** The initial and critical step is the hydroxylation of one of the propyl chains at the α-carbon position, forming N-nitroso-1-hydroxypropylpropylamine.<sup>[2]</sup>
- **Decomposition:** This intermediate is unstable and decomposes to yield a reactive electrophile, the propyldiazonium ion, and propionaldehyde.<sup>[2]</sup>
- **DNA Adduct Formation:** The propyldiazonium ion can then alkylate DNA bases, leading to the formation of DNA adducts. These adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis.

In addition to α-hydroxylation, β-hydroxylation of the propyl chain can also occur, leading to the formation of different metabolites and potentially contributing to the overall toxicity.<sup>[11]</sup>



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Caption: Metabolic activation pathway of N-Nitrosodipropylamine (NDPA) leading to carcinogenesis.

## Toxicity Data

Table 3: Acute Toxicity of N-Nitrosodipropylamine

Organism	Route of Administration	LD50	Reference
Rat	Oral	480 mg/kg	[1]
Rat	Subcutaneous	487 mg/kg	[1]

Acute exposure to high levels of NDPA can cause significant liver damage, including centrilobular necrosis and fatty degeneration.[10]

## Conclusion

N-Nitrosodipropylamine (NDPA) is a well-characterized carcinogenic compound that serves as an important model for studying the toxicology of N-nitrosamines. Understanding its chemical properties, formation, analytical methodologies, and mechanisms of toxicity is essential for researchers, scientists, and drug development professionals working to ensure the safety of food, water, and pharmaceutical products. The provided data and protocols offer a foundational resource for further investigation into this important class of compounds.

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